Hydrophobic Membrane Probe Differentiation: N-t-BOC-L-tyrosine tert-butyl ester (BTBE) Incorporation Yield in Erythrocyte Membranes
The hydrophobic tyrosine analogue N-t-BOC-L-tyrosine tert-butyl ester (BTBE), which incorporates the L-tyrosine 1,1-dimethylethyl ester core structure, was successfully incorporated into red blood cell membranes with a quantitative yield. This represents the first demonstration of a tyrosine tert-butyl ester derivative functioning as a membrane-insertable molecular probe [1]. By contrast, underivatized L-tyrosine and its methyl/ethyl esters lack sufficient lipophilicity to achieve comparable spontaneous membrane partitioning, making the tert-butyl ester modification essential for membrane-targeted tyrosine nitration studies.
| Evidence Dimension | Membrane incorporation efficiency |
|---|---|
| Target Compound Data | 1-3 × 10⁷ molecules per RBC (N-t-BOC-L-tyrosine tert-butyl ester) |
| Comparator Or Baseline | Unmodified L-tyrosine (membrane incorporation not quantifiable due to hydrophilicity) |
| Quantified Difference | Incorporation achievable only with tert-butyl ester derivative; unmodified tyrosine does not spontaneously partition into biological membranes |
| Conditions | Red blood cell membrane incorporation assay; BTBE incorporation yields measured at approximately 1-3 × 10⁷ molecules per RBC |
Why This Matters
This differentiated membrane-partitioning capability enables the use of tert-butyl ester-protected tyrosine as a hydrophobic molecular probe for studying peroxynitrite-dependent nitration and dimerization reactions in biological membranes, an application for which methyl, ethyl, or benzyl tyrosine esters are not suitable alternatives.
- [1] Romero N, Peluffo G, Bartesaghi S, Zhang H, Joseph J, Kalyanaraman B, Radi R. Incorporation of the hydrophobic probe N-t-BOC-L-tyrosine tert-butyl ester to red blood cell membranes to study peroxynitrite-dependent reactions. Chem Res Toxicol. 2007;20(11):1638-1648. View Source
